molecular formula C26H28N4O3S B2683849 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 683770-07-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

Cat. No.: B2683849
CAS No.: 683770-07-2
M. Wt: 476.6
InChI Key: KWKSZYSMGAKZAN-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-ethylsulfamoyl)benzamide
  • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl and ethyl groups on the sulfonamide moiety can affect its solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-5-17-30(4-2)34(32,33)22-15-13-19(14-16-22)26(31)27-21-10-8-9-20(18-21)25-28-23-11-6-7-12-24(23)29-25/h6-16,18H,3-5,17H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSZYSMGAKZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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